3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one
Description
3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one (CAS: 338400-20-7) is a chalcone derivative featuring a thiophene ring, a diazenyl group, and a 4-methoxyphenyl substituent. Its structure combines α,β-unsaturated ketone functionality with aromatic and heteroaromatic moieties, making it a candidate for diverse biological and material science applications. The compound is synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives, and is commercially available at 95% purity .
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3 |
InChI Key |
HXOOQJBNVDSVCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general procedure involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, and they typically involve continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color properties.
Biology: Investigated for its potential as a biological stain and in histological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogues share the α,β-unsaturated ketone core but differ in substituents, influencing their physical, electronic, and biological properties. Key analogues include:
Table 1: Structural Comparison of Chalcone Derivatives
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one (Target) | Thiophen-2-yl, 4-methoxyphenyldiazenyl, hydroxyl | C₁₄H₁₁N₂O₃S | 299.32 |
| (2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Thiophen-2-yl, 4-dimethylaminophenyl | C₁₅H₁₅NOS | 265.35 |
| 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | 4-Methoxyphenyl, 2-methoxyphenoxy, hydroxyl | C₁₇H₁₈O₅ | 314.32 |
| (E)-3-(4-MethoxyANILINO)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one | 4-Methoxyanilino, thiazolyl, methyl | C₂₀H₁₈N₂O₂S | 350.43 |
| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 4-Chlorophenyl, 4-hydroxyphenyl | C₁₅H₁₁ClO₂ | 258.70 |
Key Observations:
- Electron-Withdrawing/Donating Groups : The target compound’s diazenyl group (-N=N-) enhances electron delocalization, contrasting with electron-donating groups (e.g., -OCH₃ in ) or halogen substituents (e.g., -Cl in ) in analogues .
- Heteroaromatic Influence : Thiophene (as in the target and ) imparts greater π-conjugation compared to phenyl or thiazole rings (), affecting redox properties .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|
| This compound | Not reported | Not reported | Likely polar aprotic solvents |
| 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | 200–201 (dec.) | 494.7 | Low solubility in water |
| (2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Not reported | Not reported | Enhanced solubility in DMSO |
Key Observations:
- The hydroxyl and methoxy groups in ’s compound contribute to higher melting points (200–201°C) due to hydrogen bonding .
- Solubility differences arise from substituent polarity; dimethylamino groups () improve solubility in polar solvents .
Key Observations:
- Halogenated derivatives () show broader antimicrobial activity compared to methoxy-substituted analogues .
Biological Activity
3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one is a synthetic compound with notable biological activities attributed to its unique chemical structure. This compound features a thiophene ring, a hydroxy group, and a diazenyl moiety linked to a methoxyphenyl group, which contributes to its electronic properties and potential therapeutic applications.
The molecular formula of the compound is C13H12N2O2S. Its structure is characterized by:
- Thiophene Ring : Enhances electronic properties.
- Diazenyl Group : Known for its reactivity and potential in biological interactions.
- Methoxyphenyl Group : Provides additional stability and interaction sites.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : It interacts with enzymes such as tyrosinase, where it exhibits inhibitory effects through specific binding sites. The interactions involve hydrogen bonding and hydrophobic interactions with active site residues, enhancing its potential as a therapeutic agent for conditions like hyperpigmentation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, though further investigation is required to quantify these effects .
Enzyme Interaction Studies
A study examining the interaction of this compound with tyrosinase revealed that the compound could effectively inhibit enzyme activity at micromolar concentrations. This inhibition was attributed to the compound's ability to form stable complexes with the enzyme, thereby blocking the substrate access.
Antioxidant Activity Assessment
The antioxidant activity of the compound was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that the compound demonstrated significant antioxidant activity, comparable to known antioxidants at similar concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, Enzyme Inhibition |
| 4-Hydroxybenzaldehyde | Similar diazenyl structure | Moderate Antioxidant |
| 4-Methoxyphenol | Methoxy group present | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
